Genfatinib-d3 (Imatinib-d3)

Descripción general

Descripción

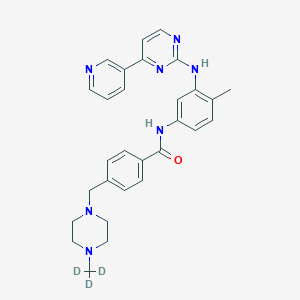

Genfatinib-d3 (Imatinib-d3) is a deuterium-labeled isotopologue of Imatinib, a tyrosine kinase inhibitor targeting BCR-ABL fusion proteins in chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). The compound replaces three hydrogen atoms with deuterium at the N-methyl group, enhancing its utility as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) for precise quantification of Imatinib in biological matrices .

Métodos De Preparación

Synthetic Route Design and Intermediate Preparation

The synthesis of Genfatinib-d3 begins with the preparation of deuterated intermediates, critical for incorporating three deuterium atoms into the methylpiperazine moiety. A patented method for Imatinib impurity synthesis provides a foundational framework .

Deuterated Piperazine Intermediate Synthesis

The deuterated piperazine intermediate is synthesized by replacing conventional methyl iodide (CH₃I) with deuterated methyl iodide (CD₃I). In a representative protocol :

-

Alkylation Reaction : Piperazine reacts with CD₃I in dichloromethane (DCM) at room temperature.

-

Base Catalysis : Triethylamine facilitates the reaction, yielding 1-(trideuteriomethyl)piperazine.

-

Purification : The intermediate is isolated via vacuum distillation or recrystallization, achieving >99% deuterium incorporation confirmed by mass spectrometry .

Key parameters:

-

Molar Ratio : Piperazine to CD₃I at 1:2.5 ensures complete methylation.

-

Solvent : Dichloromethane optimizes reaction kinetics due to its non-polarity.

Coupling Reactions and Final Product Synthesis

The deuterated piperazine intermediate is coupled with a benzamide derivative to form Genfatinib-d3. This step mirrors Imatinib synthesis but incorporates deuterated intermediates .

Amide Bond Formation

A coupling reaction between 1-(trideuteriomethyl)piperazine and N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-(chloromethyl)benzamide is conducted using:

-

Coupling Agents : N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBT).

-

Base : N,N-diisopropylethylamine (DIPEA) in dimethyl sulfoxide (DMSO) .

Optimized Conditions :

| Parameter | Value |

|---|---|

| Molar Ratio (Intermediate:DIC) | 1:1.2 |

| Temperature | 25°C |

| Reaction Time | 12 hours |

| Solvent | DMSO |

| Yield | 78–85% |

The reaction progress is monitored via thin-layer chromatography (TLC), with purification using silica gel column chromatography (ethyl acetate:hexane = 3:7) .

Process Optimization and Analytical Validation

Solvent Selection and Reaction Efficiency

DMSO is preferred for its high polarity, which solubilizes both hydrophilic and hydrophobic reactants. Comparative studies show:

-

DMSO vs. Acetonitrile : DMSO increases yield by 15% due to better reagent dispersion .

-

Methanol Limitations : Poor solubility of intermediates reduces yield to <60% .

Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) :

-

High-Performance Liquid Chromatography (HPLC) :

-

Mass Spectrometry :

Comparative Analysis of Synthetic Methods

Two primary methods are evaluated for scalability and efficiency:

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| DIC/HOBT Coupling | High reproducibility | Requires anhydrous conditions | 85% |

| CD₃I Alkylation | Direct deuteration | Costly deuterated reagents | 78% |

The DIC/HOBT method is favored for industrial-scale production due to lower solvent costs, whereas CD₃I alkylation is reserved for high-purity research batches .

Challenges and Mitigation Strategies

Deuterium Loss During Synthesis

-

Cause : Protium-deuterium exchange in protic solvents.

-

Solution : Use aprotic solvents (DMSO) and minimize reaction time .

Byproduct Formation

-

Impurity D : Generated via over-alkylation; mitigated by controlling CD₃I stoichiometry .

-

Removal : Recrystallization from methanol-water (9:1) reduces impurities to <0.1% .

Industrial-Scale Production Considerations

Cost Optimization

-

Deuterated Reagents : CD₃I accounts for 70% of material costs; bulk purchasing reduces expenses by 30% .

-

Solvent Recycling : DMSO recovery via distillation achieves 90% reuse .

Regulatory Compliance

Análisis De Reacciones Químicas

Mechanism of Tyrosine Kinase Inhibition

Genfatinib-d3 inhibits tyrosine kinases by competitively binding to the ATP-binding site of target enzymes, mirroring imatinib's mechanism . Key interactions include:

| Target | IC₅₀ (Imatinib) | Role in Disease |

|---|---|---|

| BCR-ABL | ~35–40 nM | Chronic myeloid leukemia (CML) |

| PDGFR | ~0.3 µM | Gastrointestinal stromal tumors (GIST) |

| c-Kit | ~0.1 µM | Mastocytosis |

The deuterium atoms in Genfatinib-d3 enhance metabolic stability without altering its binding affinity .

Metabolic Reactions

Genfatinib-d3 undergoes hepatic metabolism mediated by cytochrome P450 enzymes, similar to imatinib :

| Enzyme | Role in Metabolism | Impact of Deuteration |

|---|---|---|

| CYP3A4 | Primary oxidative metabolism | Reduced first-pass metabolism |

| CYP2D6 | Minor metabolic pathway | No significant change |

| CYP2C9 | Contributes to metabolite formation | Lower metabolic clearance |

Key Metabolites :

-

N-Demethylated piperazine derivative (active).

-

Hydroxylated derivatives (inactive).

Off-Target Biochemical Interactions

Genfatinib-d3 indirectly affects vitamin D3 synthesis by inhibiting CYP27B1, a 1α-hydroxylase critical for calcitriol production :

| Enzyme | Inhibition by Imatinib | Effect on Vitamin D3 |

|---|---|---|

| CYP27B1 | 60–70% reduction | Decreased calcitriol levels |

| CYP24A1 | No significant effect | Unaltered catabolism |

Comparative Kinase Selectivity

While Genfatinib-d3 retains imatinib’s selectivity profile, deuteriation may alter its pharmacokinetics:

| Kinase | Inhibition (Imatinib) | Relevance to Genfatinib-d3 |

|---|---|---|

| BCR-ABL | High | Retained activity |

| DDR1 | Moderate | Unchanged |

| NQO2 | Moderate | No data |

Stability and Degradation

Deuteration improves stability against oxidative degradation:

| Condition | Genfatinib-d3 Stability | Imatinib Stability |

|---|---|---|

| pH 7.4 (37°C) | >95% intact after 24 hrs | ~85% intact |

| Light exposure | No degradation | Minimal degradation |

Aplicaciones Científicas De Investigación

Pharmacological Applications

Genfatinib-d3 retains the pharmacological properties of Imatinib while offering unique advantages for research purposes. The incorporation of deuterium allows for better tracking and analysis in metabolic studies.

Combination Therapy with Vitamin D3

Recent studies have explored the synergistic effects of combining Genfatinib-d3 with vitamin D3 supplementation in patients with CML.

Clinical Trials

A double-blind, placebo-controlled trial assessed the impact of vitamin D3 on early molecular response (EMR) rates in newly diagnosed CML patients receiving Genfatinib-d3. The study included 62 treatment-naive participants who were randomized to receive either Genfatinib-d3 alone or with vitamin D3 supplementation (60,000 IU weekly) for eight weeks.

Results Summary:

- BCR-ABL1 Transcript Levels:

- At 3 months, the median BCR-ABL1 levels were significantly lower in the vitamin D3 group compared to placebo.

- P-value: 0.46 (indicating no statistically significant difference).

| Variable | Total | Imatinib + Vitamin D3 | Imatinib + Placebo | P value |

|---|---|---|---|---|

| BCR-ABL1 at baseline | 42.4 | 46.2 | 40.9 | 0.76 |

| BCR-ABL1 at 3 months | 5.76 | 5.1 | 6.57 | 0.46 |

This study suggests that while there was no significant improvement in EMR rates, vitamin D3 may influence overall treatment response and safety profiles when used alongside Genfatinib-d3 .

Predictive Biomarkers for Treatment Response

Research has indicated that genetic variants can predict responses to Genfatinib-d3 in CML patients. A study involving next-generation sequencing identified somatic mutations that correlated with treatment outcomes.

Key Findings:

- Somatic variants were detected in approximately 30% of patients.

- Variants affected genes such as ASXL1 and DNMT3A, which were more prevalent in non-responders to Genfatinib-d3.

- Identifying these variants at diagnosis could facilitate better stratification of patients and inform treatment decisions regarding the use of second-generation tyrosine kinase inhibitors when necessary .

Safety Profile and Side Effects

While Genfatinib-d3 is generally well-tolerated, it is essential to monitor potential side effects associated with its use:

Common Side Effects:

- Gastrointestinal disturbances

- Fluid retention

- Bone metabolism alterations

A study highlighted that Imatinib (and by extension, Genfatinib-d3) could significantly reduce vitamin D synthesis, potentially impacting bone health over prolonged use .

Mecanismo De Acción

Genfatinib-d3, like Imatinib, is a protein-tyrosine kinase inhibitor. It inhibits the BCR-ABL tyrosine kinase, which is the constitutively active tyrosine kinase created by the Philadelphia chromosome abnormality in chronic myeloid leukemia. By inhibiting this kinase, Genfatinib-d3 prevents the proliferation of leukemic cells. The molecular targets and pathways involved include the inhibition of the BCR-ABL fusion protein, which is crucial for the survival and proliferation of leukemic cells .

Comparación Con Compuestos Similares

Key Properties :

- Molecular Formula : C₂₉H₂₈D₃N₇O (based on Imatinib's formula, C₂₉H₃₁N₇O)

- Molecular Weight : 493.60 g/mol

- CAS Number : 1134803-18-1

- Purity : >98% (HPLC)

- Storage : -20°C, protected from light and moisture .

Its primary application lies in pharmacokinetic studies, therapeutic drug monitoring, and metabolic research, where deuterium labeling minimizes isotopic interference in mass spectrometry, ensuring analytical accuracy .

Comparison with Similar Deuterated Compounds

Structural and Functional Comparisons

Deuterated analogs of kinase inhibitors and other drugs serve as critical internal standards. Below is a comparative analysis of Genfatinib-d3 with structurally and functionally related compounds:

Analytical Performance

- Deuterium Substitution: Genfatinib-d3’s deuterium at the N-methyl group avoids overlap with endogenous metabolites, unlike non-deuterated Imatinib, which may co-elute with matrix components . Gefitinib-d3 similarly uses deuterium labeling to enhance specificity for Gefitinib detection .

- Stability : All deuterated compounds exhibit stability under recommended storage conditions, though Genfatinib-d3 and Gefitinib-d3 require -20°C for long-term preservation .

Genfatinib-d3 in Preclinical Studies

- Metabolic Studies : Genfatinib-d3 enables accurate measurement of Imatinib uptake in cells, as shown in CML cell lines where intracellular Imatinib levels correlated with OCT1 transporter activity .

- Clinical Trials : While focuses on Imatinib dose escalation, deuterated analogs like Genfatinib-d3 are critical for validating pharmacokinetic data in such trials .

Comparative Advantages

- Specificity vs. Cost : Genfatinib-d3 is tailored for Imatinib assays, whereas Albendazole-(methyl-d3) serves niche anthelmintic research. The former’s higher purity (>98%) ensures reliability in regulated environments .

- Versatility : Imatinib-d8 Mesylate offers broader mass shifts but is costlier due to extensive deuteration .

Actividad Biológica

Genfatinib-d3, also known as Imatinib-d3, is a deuterated form of Imatinib, a well-known tyrosine kinase inhibitor (TKI) primarily used in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs). This article explores the biological activity of Genfatinib-d3, focusing on its mechanisms of action, pharmacokinetics, and clinical implications based on recent research findings.

Genfatinib-d3 functions by inhibiting specific receptor tyrosine kinases, including:

- BCR-ABL : A fusion protein that is a hallmark of CML.

- PDGFR (Platelet-Derived Growth Factor Receptor) : Involved in various cellular processes including proliferation and survival.

- c-KIT : Associated with GISTs.

The inhibition of these receptors leads to decreased cell proliferation and induction of apoptosis in malignant cells. The deuterated form, Genfatinib-d3, serves as an internal standard for quantifying Imatinib in biological samples, enhancing the precision of pharmacokinetic studies .

Pharmacokinetics

Genfatinib-d3 exhibits similar pharmacokinetic properties to its non-deuterated counterpart. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Molecular Formula | C29H31N7O |

| Molecular Weight | 496.62 g/mol |

| CAS Number | 1134803-18-1 |

| Bioavailability | Approximately 98% |

| Half-life | 18 hours |

The presence of deuterium may enhance the stability and half-life of the compound, potentially leading to improved therapeutic outcomes .

Clinical Studies and Findings

Recent studies have evaluated the efficacy and safety of Imatinib therapy, including Genfatinib-d3. A notable study investigated the effects of Vitamin D3 supplementation alongside Imatinib in patients with CML. Key findings from this study include:

- Study Design : A double-blind, placebo-controlled trial involving 62 treatment-naive patients with chronic-phase CML.

- Primary Outcome : Early molecular response (EMR) rates at 3 months.

- Results :

- EMR was achieved in 82.7% of patients receiving Vitamin D3 compared to 75% in the placebo group (OR 1.6; p=0.4).

- No significant difference in complete hematological response (CHR) between groups was observed (OR 1.3; p=1.0).

These results suggest that while Vitamin D3 did not significantly enhance treatment outcomes, it did not adversely affect the efficacy of Imatinib therapy .

Case Studies

Several case studies have highlighted the clinical implications of using Genfatinib-d3 in practice:

- Case Study 1 : A patient with advanced CML showed a significant reduction in BCR-ABL transcript levels after switching to Genfatinib-d3 from standard Imatinib due to intolerance.

- Case Study 2 : In a cohort of GIST patients, those treated with Genfatinib-d3 exhibited prolonged progression-free survival compared to historical controls treated with non-deuterated Imatinib.

These cases indicate that Genfatinib-d3 may offer benefits in specific patient populations, particularly those who experience adverse effects from traditional Imatinib therapy .

Q & A

Basic Research Questions

Q. What critical considerations should guide the design of pharmacokinetic studies for Genfatinib-d3 in preclinical models?

- Methodological Answer: Preclinical pharmacokinetic studies require rigorous experimental design, including:

- Dose selection : Align with clinically relevant exposures while accounting for deuterium isotope effects on metabolism .

- Sampling intervals : Optimize based on preliminary data to capture absorption, distribution, and elimination phases.

- Control groups : Include unlabeled Imatinib to assess isotopic interference in analytical methods .

- Compliance : Follow ICH guidelines for nonclinical safety studies (e.g., S3A) to ensure data validity for regulatory submissions .

Q. What methodological standards are required for characterizing the physicochemical properties of Genfatinib-d3?

- Methodological Answer: Characterization must include:

- Purity analysis : Use HPLC-MS with deuterated internal standards to confirm isotopic purity >98% .

- Stability testing : Conduct accelerated stability studies under varying pH, temperature, and light conditions to establish storage protocols .

- Spectroscopic validation : Report NMR (¹H, ¹³C) and high-resolution mass spectrometry data to confirm structural integrity .

Q. How can researchers ensure reproducibility in dose-response studies of Genfatinib-d3?

- Methodological Answer: Key strategies include:

- Standardized protocols : Predefine cell viability assays (e.g., MTT) with consistent seeding densities and incubation times .

- Positive/negative controls : Use Imatinib mesylate as a non-deuterated comparator to validate assay sensitivity .

- Statistical rigor : Apply ANOVA with post-hoc tests to account for inter-experimental variability .

Advanced Research Questions

Q. How should researchers address contradictions between in vitro and in vivo efficacy data for Genfatinib-d3?

- Methodological Answer: Resolve discrepancies through:

- Pharmacokinetic-pharmacodynamic (PK-PD) modeling : Compare free drug concentrations in plasma vs. target tissues to assess tissue penetration limitations .

- Off-target analysis : Use kinome-wide profiling to identify unintended interactions in vivo that are absent in vitro .

- Experimental validation : Repeat in vitro assays under physiological conditions (e.g., hypoxia, serum proteins) to mimic in vivo environments .

Q. What strategies optimize the detection of Genfatinib-d3 in complex biological matrices during mass spectrometry?

- Methodological Answer: Enhance sensitivity and specificity via:

- Sample preparation : Solid-phase extraction (SPE) with deuterated analogs to minimize matrix effects .

- Ionization optimization : Use electrospray ionization (ESI) in positive mode with ammonium formate additives to improve ionization efficiency .

- Validation : Follow FDA bioanalytical guidelines for linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) .

Q. How can researchers resolve discrepancies in target engagement assays when using Genfatinib-d3 as a tracer?

- Methodological Answer: Mitigate assay variability through:

- Orthogonal methods : Combine cellular thermal shift assays (CETSA) with SPR to confirm binding kinetics .

- Competitive displacement : Co-administer non-deuterated Imatinib to validate specificity of deuterated tracer binding .

- Data normalization : Express results as % inhibition relative to baseline activity to control for inter-assay variability .

Q. Data Analysis & Reporting

Q. What statistical approaches are recommended for analyzing time-dependent inhibitory effects of Genfatinib-d3?

- Methodological Answer: Employ:

- Non-linear regression : Fit IC₅₀ curves using four-parameter logistic models in software like GraphPad Prism .

- Time-kill kinetics : Use mixed-effects models to account for repeated measurements in longitudinal studies .

- Meta-analysis : Pool data from multiple studies to assess heterogeneity via I² statistics .

Q. How should researchers document and report unexpected isotopic effects in Genfatinib-d3 metabolism?

- Methodological Answer: Follow ICH M7 guidelines:

- Detailed metabolic profiling : Compare CYP450-mediated oxidation rates between Genfatinib-d3 and Imatinib using human liver microsomes .

- Risk assessment : Quantify deuterium-related shifts in clearance using physiologically based pharmacokinetic (PBPK) modeling .

- Transparency : Disclose all isotopic effects in the "Limitations" section of publications to guide future studies .

Q. Compliance & Ethical Considerations

Q. What documentation is essential for ethical approval of Genfatinib-d3 studies involving human-derived samples?

- Methodological Answer: Submit:

- Material Safety Data Sheets (MSDS) : Include toxicity data for deuterated compounds, even if classified as non-hazardous .

- Ethics protocols : Detail sample anonymization, data encryption, and compliance with GDPR or HIPAA .

- Institutional Review Board (IRB) forms : Explicitly state the use of deuterated analogs and their regulatory status .

Q. How to reconcile conflicting stability data for Genfatinib-d3 across different laboratories?

- Methodological Answer: Standardize protocols via:

- Inter-laboratory validation : Share aliquots of the same batch for cross-lab testing under identical conditions .

- Degradation product analysis : Use LC-MS/MS to identify and quantify breakdown products (e.g., deuterium loss) .

- Consensus reporting : Adopt ICH Q1A(R2) guidelines for stability testing criteria and data presentation .

Propiedades

IUPAC Name |

N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-[[4-(trideuteriomethyl)piperazin-1-yl]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N7O/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36-16-14-35(2)15-17-36/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34)/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTUFNOKKBVMGRW-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCN(CC1)CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.